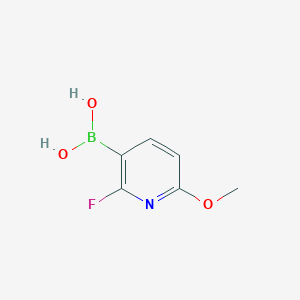

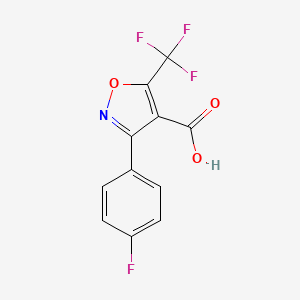

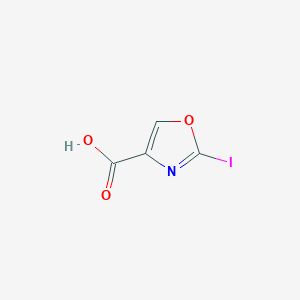

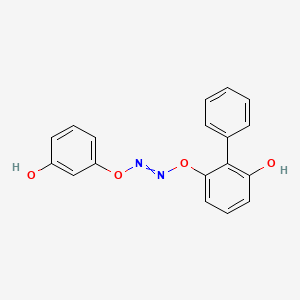

![molecular formula C14H15ClN4O B1454921 [3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride CAS No. 1158549-80-4](/img/structure/B1454921.png)

[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride

Vue d'ensemble

Description

“[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride” is a chemical compound with the molecular formula C14H15ClN4O . It is produced by Fluorochem Ltd .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a five-membered ring containing three consecutive nitrogen atoms . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .Chemical Reactions Analysis

Benzotriazole derivatives are known to be biologically active . They are often used as bioisosteric replacements of some triazolic systems . Fusion of benzotriazole with quinolones has been reported to modify their drug mode of action .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives vary. For example, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) has a melting point of 80-86 °C, a vapor pressure of 4,6·10−5 Pa (20 °C) and a water solubility of 0,17±0,07 μg·l−1 (25 °C) . The octanol-water partition coefficient (log KOW) is 7,93 .Applications De Recherche Scientifique

UV Stabilizers in Manufacturing

Benzotriazole compounds, including the one , are often used as UV stabilizers due to their absorption properties in the near UV range (200–400 nm) . They are used in the technology for manufacturing plastics, protective coatings, and cosmetics, to protect against the destructive influence of UV radiation .

Degradation of UV Stabilizers

These compounds are highly resistant to biological and chemical degradation . However, research has shown that they can be chemically oxidized using peracetic acid in combination with d-electron metal ions (Fe2+, Co2+) .

Environmental Impact

Due to their resistance to degradation, these compounds can accumulate in the environment and in the tissues of living organisms . This has led to research into their environmental impact and ways to mitigate it .

Human Metabolism and Kinetics

Research has been conducted into the human metabolism and kinetics of similar UV absorber compounds . This includes studying their absorption, distribution, metabolism, and excretion in the human body .

Toxicological Studies

Information about the toxic effects of these compounds on humans is still lacking . Therefore, toxicological studies are being conducted to understand their potential health impacts .

Antimycobacterial Activity

Some benzotriazole derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. intracellulare . While this specific compound hasn’t been tested, it’s possible that it could have similar properties.

Mécanisme D'action

Benzotriazole derivatives are capable of absorbing ultraviolet radiation (UV) and dissipating the energy in the form of heat, in sub-picosecond time scale . For the benzotriazole class of UV absorbers, the mechanism of excited-state deactivation is due to an excited-state intramolecular proton transfer .

Safety and Hazards

Propriétés

IUPAC Name |

3-(benzotriazol-2-yl)-2-methoxy-5-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O.ClH/c1-9-7-10(15)14(19-2)13(8-9)18-16-11-5-3-4-6-12(11)17-18;/h3-8H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTWFXQUSPERQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.